

Structural Insights into BTZ-043's Potent Anti-Tubercular Action: A Technical Guide

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Compound of Interest

Compound Name: *Antitubercular agent-43*

Cat. No.: *B12374365*

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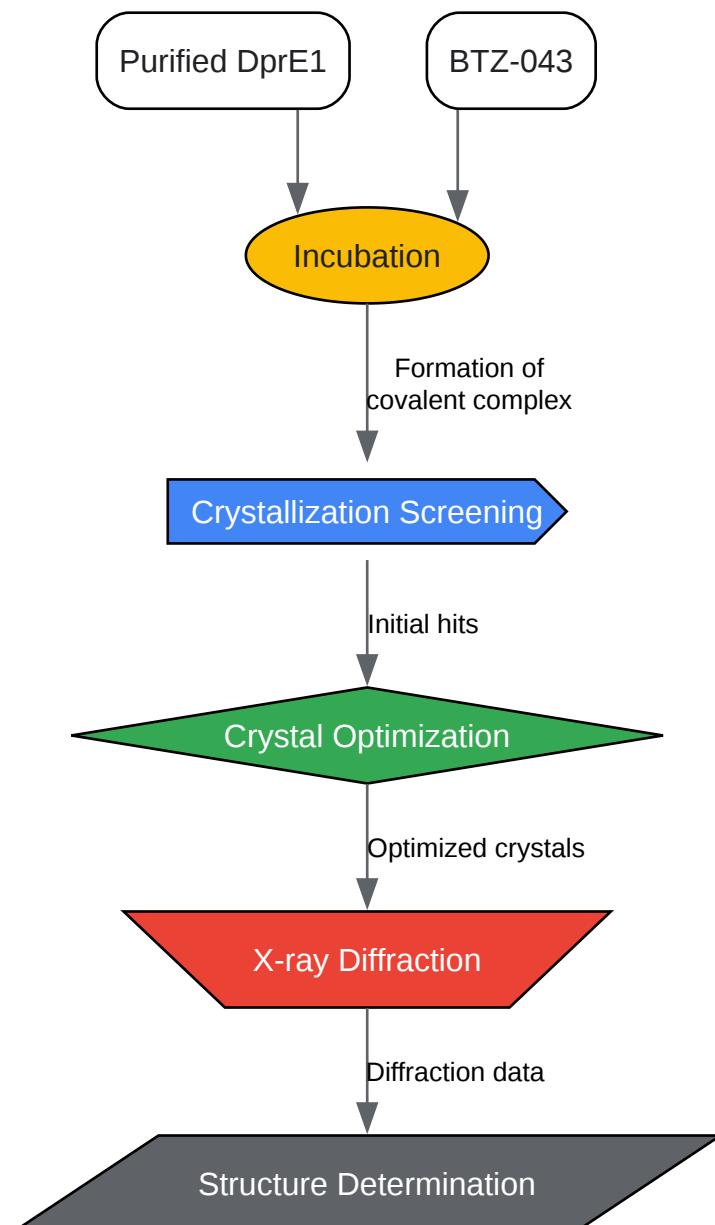
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural biology underpinning the potent anti-tubercular activity of BTZ-043, a promising drug candidate. Through a detailed examination of its interaction with the essential enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), this document offers a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.

Core Mechanism: Covalent Inhibition of a Key Biosynthetic Pathway

BTZ-043 exerts its bactericidal effect by targeting DprE1, a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinan.^{[1][2]} The drug acts as a mechanism-based, covalent inhibitor.^[3] Inside the mycobacterium, the nitro group of BTZ-043 is reduced by the flavin cofactor within the DprE1 active site, transforming the drug into a reactive nitroso derivative.^[3] This activated form then covalently binds to a key cysteine residue (Cys387 in *Mycobacterium tuberculosis* or Cys394 in *Mycobacterium smegmatis*) in the enzyme's active site, forming a semimercaptal adduct.^{[3][4]} This irreversible binding effectively inactivates DprE1, halting the production of decaprenylphosphoryl-D-arabinose (DPA), a critical precursor for arabinan synthesis, ultimately leading to cell death.^{[1][5]}

The following diagram illustrates the inhibitory pathway of BTZ-043:



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